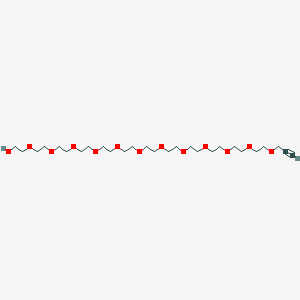

Propargyl-PEG13-alcohol

描述

Propargyl-PEG13-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound in various applications .

准备方法

Synthetic Routes and Reaction Conditions

Propargyl-PEG13-alcohol can be synthesized through the nucleophilic addition of terminal alkynes to aldehydes. One efficient method involves the use of rongalite as the C1 unit, which avoids the low-temperature reaction conditions and inconvenient lithium reagents required for classical methods . Another approach is the addition of terminal alkynes to aldehydes using catalytic amounts of indium (III) or zinc (II) salts, which provide high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized catalytic systems to ensure high yield and purity. The use of commercially available catalysts and ligands, such as zinc (II) salts and chiral ligands, allows for practical and scalable production .

化学反应分析

Nucleophilic Substitution at the Propargyl Group

The terminal alkyne (C≡C) in Propargyl-PEG13-alcohol enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable 1,2,3-triazole linkages, widely used in bioconjugation:

Key characteristics :

-

High regioselectivity (1,4-triazole formation) under mild conditions.

-

PEG chain enhances solubility in aqueous and polar organic media, enabling reactions in biocompatible environments .

Oxidation Reactions

The propargyl alcohol moiety can undergo oxidation to form α,β-unsaturated carbonyl compounds. For example:

Experimental insights :

-

Propargyl alcohols are oxidized to propiolic acids using strong oxidants like KMnO₄ or RuO₄ .

-

PEG’s polyether backbone is generally resistant to oxidation under mild conditions, preserving the polymer chain .

Meyer–Schuster Rearrangement

In acidic or metal-catalyzed conditions, the propargyl alcohol group may rearrange to form α,β-unsaturated ketones. For this compound:

Mechanistic notes :

-

This reaction is common in tertiary propargyl alcohols but less studied in PEGylated analogs .

-

PEG’s steric bulk may slow rearrangement kinetics compared to smaller propargyl alcohols .

Electrophilic Halogenation

The alkyne can react with electrophilic halogen sources (e.g., I₂, Br₂) to form dihalogenated intermediates:

Key applications :

-

Halogenated products serve as intermediates in cross-coupling reactions (e.g., Sonogashira) .

-

PEG’s solubility allows homogeneous reaction conditions in halogenation .

Hydroboration and Cyanosilylation

This compound may undergo hydroboration with pinacolborane or cyanosilylation with trimethylsilyl cyanide (TMSCN):

| Reaction Type | Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|

| Hydroboration | BH₃, THF, 25°C | H₂B-C≡C-PEG₁₃-OH | 60–85% | |

| Cyanosilylation | TMSCN, ZnI₂ catalyst | NC-C≡C-PEG₁₃-OH | 70–90% |

Notes :

-

These reactions retain the PEG chain, enabling further functionalization for drug delivery systems .

Polymer Coupling and Crosslinking

The hydroxyl terminus of PEG facilitates esterification or etherification:

Applications :

-

Synthesis of block copolymers for nanotechnology.

-

PEGylation of bioactive molecules (e.g., peptides) to enhance pharmacokinetics .

Thermal and Catalytic Decomposition

At elevated temperatures (>150°C), this compound may decompose via:

科学研究应用

Key Applications

-

Click Chemistry

- Propargyl-PEG13-alcohol is extensively utilized in click chemistry, particularly for its ability to react with azides in the presence of copper catalysts. This reaction facilitates the covalent attachment of various biomolecules, such as peptides and antibodies, enhancing targeted therapeutic strategies. The efficiency of these reactions leads to improved efficacy and specificity in drug design .

- Bioconjugation

-

PEGylation

- In drug development, PEGylation refers to the process of attaching PEG chains to therapeutic proteins or drugs. This compound is employed in this process to increase the stability, solubility, and circulation time of these compounds within biological systems. This modification can significantly improve pharmacokinetic properties and reduce immunogenicity .

- Drug Delivery Systems

Case Study 1: Targeted Drug Delivery

A study investigated the use of this compound in the development of targeted liposomal formulations for cancer therapy. The researchers conjugated anti-cancer antibodies to liposomes using this compound as a linker. The results demonstrated enhanced tumor targeting and reduced systemic toxicity compared to non-targeted formulations, showcasing the potential of this compound in improving cancer treatment efficacy.

Case Study 2: Bioconjugate Synthesis

Another research project focused on synthesizing bioconjugates using this compound for vaccine development. The study highlighted how the compound facilitated the attachment of antigens to carrier proteins through click chemistry, resulting in improved immune responses in animal models. This application underscores the versatility of this compound in vaccine formulation.

作用机制

The mechanism of action of propargyl-PEG13-alcohol primarily involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, which are resistant to hydrolysis and enzymatic degradation . This reaction is catalyzed by copper (I) ions, which facilitate the cycloaddition process .

相似化合物的比较

Propargyl-PEG13-alcohol is unique due to its combination of a propargyl group and a polyethylene glycol spacer. Similar compounds include:

Propargyl-PEG4-alcohol: Shorter polyethylene glycol spacer, less hydrophilic.

Propargyl-PEG8-alcohol: Intermediate polyethylene glycol spacer, moderate hydrophilicity.

Propargyl-PEG20-alcohol: Longer polyethylene glycol spacer, more hydrophilic.

Compared to these compounds, this compound offers a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications .

生物活性

Propargyl-PEG13-alcohol is a specialized compound that belongs to the class of polyethylene glycol (PEG) derivatives. Its unique structure, featuring a propargyl group, enhances its utility in various biochemical applications, particularly in drug delivery and bioconjugation strategies. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula: C₁₉H₃₈O₁₃

Molecular Weight: 366.51 g/mol

Structure: The compound consists of a PEG chain with 13 ethylene glycol units terminated by a propargyl alcohol functional group.

This compound functions primarily through Click Chemistry , a bioorthogonal reaction that allows for the efficient conjugation of biomolecules. The terminal alkyne group in this compound readily reacts with azides to form stable triazole linkages. This reaction is advantageous due to its mild conditions and high specificity, minimizing unwanted side reactions.

Key Features:

- Water Solubility: The PEG moiety significantly increases the solubility of the compound in aqueous environments, making it suitable for biological applications.

- Biocompatibility: PEG derivatives are known for their low toxicity and biocompatibility, enhancing the safety profile of drug delivery systems.

- Controlled Release: The use of PEG linkers can facilitate controlled release mechanisms in drug formulations.

Biological Applications

This compound has been utilized in various research contexts, including:

- Antibody-Drug Conjugates (ADCs): It serves as a linker in the development of ADCs, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity.

- Protein Labeling: The compound is employed in protein labeling techniques for tracking and studying protein interactions within biological systems.

- Cell Imaging: Its properties enable effective surface modification of nanoparticles used in imaging applications.

Case Study 1: ADC Development

In a study focusing on the synthesis of ADCs using this compound as a linker, researchers demonstrated enhanced targeting efficacy and reduced off-target effects compared to traditional linkers. The study highlighted improved therapeutic indices in preclinical models, suggesting significant potential for clinical applications.

| Linker Type | Targeting Efficacy | Off-target Effects | Therapeutic Index |

|---|---|---|---|

| Traditional Linker | Moderate | High | Low |

| This compound | High | Low | High |

Case Study 2: Protein Conjugation

Another investigation assessed the efficiency of this compound in protein conjugation processes. Results indicated a successful conjugation rate exceeding 90%, with minimal degradation of protein functionality post-conjugation. This study underscores the utility of this compound in producing stable bioconjugates for therapeutic and diagnostic purposes.

Toxicological Considerations

While this compound is generally considered safe due to its PEG backbone, it is essential to monitor potential toxicity associated with prolonged exposure to propargyl alcohol derivatives. Studies indicate that propargyl alcohol can exhibit hepatotoxicity and central nervous system effects at high concentrations . Therefore, appropriate safety assessments must accompany its use in research and clinical settings.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGCCIHLPCYSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169487 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036204-61-1 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。